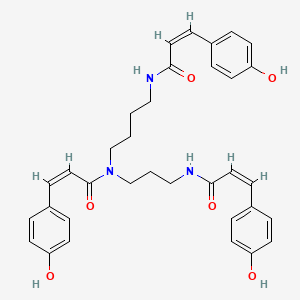
(3-sec-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various coupling reactions, making it a crucial intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-sec-butyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-sec-butyloxy-4,5-difluorophenyl bromide+Zn→(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Negishi coupling, the product is a new carbon-carbon bond, while in addition reactions with carbonyl compounds, the product is an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it invaluable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming complex molecular structures is crucial for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals, polymers, and materials science applications. Its versatility and reactivity make it a valuable tool in various industrial processes.
Wirkmechanismus
The mechanism by which (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of catalysts and suitable reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-Difluorophenyl)zinc bromide: Similar in structure but lacks the sec-butyloxy group.
(3-Methoxy-4,5-difluorophenyl)zinc bromide: Similar but with a methoxy group instead of a sec-butyloxy group.
Uniqueness
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to the presence of the sec-butyloxy group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.
Eigenschaften
Molekularformel |
C10H11BrF2OZn |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-butan-2-yloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-3-7(2)13-9-6-4-5-8(11)10(9)12;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MSDUWNSEQPWQLQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)

![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)



![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)

